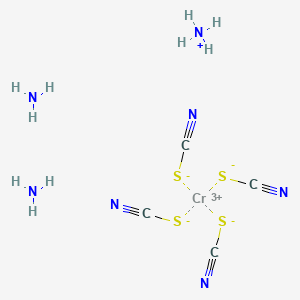

Ammonium tetrarhodanatodiamminechromate(III)

Descripción

BenchChem offers high-quality Ammonium tetrarhodanatodiamminechromate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium tetrarhodanatodiamminechromate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C4H10CrN7S4 |

|---|---|

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

azanium;azane;chromium(3+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |

Clave InChI |

ZGLIQORZYPZFPW-UHFFFAOYSA-K |

SMILES canónico |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Origen del producto |

United States |

Foundational & Exploratory

The Reinecke Protocol: A Definitive Technical Guide to Ammonium Tetrathiocyanatodiamminechromate(III)

[1]

Executive Summary

Reinecke’s Salt (ammonium tetrathiocyanatodiamminechromate(III)) remains a cornerstone reagent in the isolation and quantification of nitrogenous organic bases.[1] Despite the advent of HPLC and Mass Spectrometry, its utility in gravimetric analysis, histochemistry, and ion-pair isolation persists due to its unique thermodynamic selectivity for large, cationic organic species. This guide provides a rigorous, mechanism-first analysis of the salt, moving beyond simple recipes to explore the why and how of its precipitating action, ensuring reproducible results in drug development and phytochemical quantification.

Part 1: Historical Genesis

The compound was first reported in 1863 by Albert Reinecke in Annalen der Chemie und Pharmacie.[1][2] Reinecke was investigating the reaction between molten ammonium thiocyanate and ammonium dichromate, a violent exothermic fusion that unexpectedly yielded stable, dark-red crystals.[1]

Unlike many coordination compounds of that era which were mere curiosities, Reinecke’s salt (

Part 2: Molecular Architecture & Properties[1]

Coordination Geometry

The functional unit is the complex anion

-

Central Metal: Chromium(III) (

electronic configuration).[1] -

Ligands: Four thiocyanate (

) ions and two ammonia ( -

Stereochemistry: The ammonia ligands occupy trans positions in an octahedral geometry, minimizing steric repulsion and maximizing the dipole moment required for specific solvation.

-

Bonding: The thiocyanates are N-bonded (isothiocyanato), which is characteristic of Cr(III) as a hard acid interacting with the harder Nitrogen terminus of the ambidentate

ligand.[1]

Physicochemical Profile

| Property | Specification |

| Formula | |

| Molar Mass | 354.44 g/mol |

| Appearance | Dark red/garnet crystalline powder |

| Solubility (Water) | Soluble in hot water; sparingly soluble in cold water |

| Solubility (Organic) | Soluble in ethanol, acetone, acetone-water mixtures |

| Stability | Hydrolytically Unstable. Decomposes in water over time to release free |

| Lambda Max ( | ~520–525 nm (in acetone/ethanol) |

Part 3: Mechanistic Action[1]

The Precipitating Mechanism

The precipitation of organic bases by Reinecke’s salt is not a random insolubility event; it is driven by Ion-Pairing Thermodynamics and the Hydrophobic Effect .[1]

-

Protonation: The target organic base (B) must be positively charged.[1] In acidic media, amines convert to ammonium cations (

).[1] Quaternary amines (e.g., Choline) are permanently charged.[1] -

Supermolecular Complexation: The large, bulky Reineckate anion (

) pairs with the large organic cation ( -

Lattice Energy vs. Solvation: According to the HSAB (Hard and Soft Acids and Bases) principle and Fajans' rules, large cations stabilize large anions.[1] The resulting salt has high lattice energy but very low hydration enthalpy, forcing precipitation.

Visualization of Structure & Mechanism

Figure 1: Mechanistic pathway of Reineckate precipitation and coordination geometry.[1]

Part 4: Analytical Protocols (Self-Validating Systems)

Reagent Preparation (The Critical Step)

Most failures occur here due to hydrolysis.[1]

Protocol:

-

Boil 200 mL of distilled water.

-

Add Ammonium Reineckate (approx. 4-5 g) in small portions to the boiling water until saturation (dark red solution).

-

Validation Step: Immediately filter the hot solution to remove undissolved impurities.

-

Cool the filtrate rapidly on ice. The Reinecke’s salt will crystallize out.[2][4][5][6][7][8][9]

-

Filter the crystals and dry in a vacuum desiccator.

-

Working Solution: Prepare a fresh 2% (w/v) solution in Methanol or 0.1N HCl.

-

Self-Check: If the solution turns blue, it has hydrolyzed (releasing HCN/Cr3+).[1] Discard immediately.

-

Spectrophotometric Quantification Workflow

This method is ideal for quantifying quaternary ammonium compounds (e.g., Choline, Carnitine) or pharmaceutical alkaloids.[1]

Step-by-Step Methodology:

-

Sample Solubilization: Dissolve the drug/analyte in dilute acid (pH 1–2).

-

Precipitation:

-

Filtration & Wash:

-

Dissolution:

-

Dissolve the precipitate directly on the filter using Acetone (or 70% Acetone). Collect the filtrate.

-

-

Measurement:

-

Measure Absorbance at 525 nm .

-

Calculate concentration using a standard curve prepared with pure analyte.[1]

-

Visualization of Analytical Workflow

Figure 2: Step-by-step spectrophotometric quantification workflow.

Part 5: Modern Pharmaceutical Applications[1]

While historical, Reinecke’s salt is not obsolete.[1] It has evolved into niche high-value applications:

-

Ion-Pair Chromatography: Reineckate anions are used as counter-ions in mobile phases to retain cationic drugs on reverse-phase HPLC columns.[1]

-

Liposome Loading: In drug delivery, Reinecke’s salt is used to precipitate drugs inside liposomes, increasing encapsulation efficiency (remote loading).[1]

-

Electron Microscopy: The high electron density of the Chromium center makes Reineckate precipitates visible under TEM, allowing for the subcellular localization of biogenic amines (e.g., acetylcholine).

References

-

Reinecke, A. (1863).[1][2] "Über Rhodanchromammonium-Verbindungen". Annalen der Chemie und Pharmacie, 126(1), 113–118.[1][2]

-

Dakin, H. D. (1935).[1] "Reinecke Salt".[1][2][3][4][5][6][8][10][11][12][13] Organic Syntheses, 15, 74. (Detailed preparation protocol). [1]

-

Ayad, M. M., et al. (2016).[1] "Spectrophotometric determination of certain pharmaceutical amines using Reinecke's salt". Journal of Pharmaceutical Analysis. (Modern application in drug quantification).

-

PubChem. (n.d.).[1] "Reinecke's Salt Compound Summary". National Center for Biotechnology Information.[1] [1]

-

Glick, D. (1944).[1] "Methods of Biochemical Analysis".[1] Interscience Publishers.[1] (Classic reference for choline determination).[1]

Sources

- 1. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 2. Reinecke's_salt [chemeurope.com]

- 3. Reinecke Salt [drugfuture.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mcconline.org.in [mcconline.org.in]

- 6. Ammonium Reineckate Reineck salt - Padmaja Expo [padmajaexpo.com]

- 7. Sciencemadness Discussion Board - Reinecke's salt Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienggj.org [scienggj.org]

- 12. webqc.org [webqc.org]

- 13. Absorption [Reinecke] | AAT Bioquest [aatbio.com]

Unveiling the Crystalline Architecture of Ammonium Tetrarhodanatodiamminechromate(III): A Technical Guide

For Immediate Release

Introduction: The Significance of Ammonium Tetrarhodanatodiamminechromate(III)

Ammonium tetrarhodanatodiamminechromate(III), commonly known as Reinecke's salt, is a coordination complex with the chemical formula NH₄[Cr(SCN)₄(NH₃)₂]·H₂O.[1][2] Its utility in analytical chemistry for the precipitation of primary and secondary amines, including amino acids, has been a cornerstone of its application for decades.[1] The precise three-dimensional arrangement of its constituent atoms, defined by its crystal structure, is fundamental to understanding its chemical reactivity and physical properties. This guide elucidates the crystallographic framework of Reinecke's salt, providing essential data for researchers engaged in fields where molecular recognition and interaction are paramount.

Crystal System and Lattice Parameters

The seminal work on the crystal structure of ammonium tetrarhodanatodiamminechromate(III) was conducted by Saito, Takeuchi, and Pepinsky in 1955. Their investigation through single-crystal X-ray diffraction revealed the fundamental crystallographic data for this compound.

The crystallographic parameters of ammonium tetrarhodanatodiamminechromate(III) monohydrate are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a (C2h⁶) |

| a | 19.8 Å |

| b | 7.58 Å |

| c | 10.8 Å |

| β | 113.5° |

| Z | 4 |

Table 1: Crystallographic Data for Ammonium Tetrarhodanatodiamminechromate(III) Monohydrate.

The monoclinic crystal system indicates that the unit cell has three unequal axes with one non-orthogonal angle (β). The space group I2/a provides detailed information about the symmetry elements present within the crystal lattice. With four formula units (Z=4) per unit cell, the arrangement of the [Cr(SCN)₄(NH₃)₂]⁻ anions, NH₄⁺ cations, and water molecules is precisely defined.

Experimental Determination: The Power of Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like ammonium tetrarhodanatodiamminechromate(III) is achieved through the robust analytical technique of single-crystal X-ray diffraction (SC-XRD).[3][4] This method provides unparalleled detail about the atomic arrangement in a crystalline solid.[4]

The Causality Behind the Experimental Workflow

The journey from a crystalline sample to a fully elucidated crystal structure follows a logical and self-validating workflow. Each step is designed to ensure the collection of high-quality data and its accurate interpretation.

Step-by-Step Methodology

-

Crystal Growth and Selection : High-quality single crystals of ammonium tetrarhodanatodiamminechromate(III) are paramount for a successful diffraction experiment.[3] This is typically achieved by slow recrystallization from a suitable solvent, such as hot water.[5] A well-formed crystal, free from defects, is selected under a microscope.

-

Mounting : The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if low-temperature data collection is required.[3]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[4] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[4]

-

Data Processing : The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This step also involves corrections for various experimental factors.

-

Structure Solution : The "phase problem" is the central challenge in crystallography. Methods such as the Patterson or direct methods are employed to determine the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement : The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural details to achieve the best possible agreement between the calculated and observed diffraction patterns.[4]

-

Validation : The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The determination of the monoclinic crystal system and the precise lattice parameters of ammonium tetrarhodanatodiamminechromate(III) monohydrate stands as a testament to the power of single-crystal X-ray diffraction. This foundational knowledge is not merely academic; it provides the structural blueprint for scientists to understand and predict the behavior of this important compound in various applications, from analytical chemistry to materials science and beyond.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

Reinecke's salt. (n.d.). In Wikipedia. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). Retrieved from [Link]

-

Reinecke's salt. (n.d.). Retrieved from [Link]

-

Reineckes Salt. (2020, March 9). Retrieved from [Link]

Sources

Technical Guide: Molar Extinction Coefficient of Reinecke’s Salt at 520 nm

This is an in-depth technical guide on the molar extinction coefficient of Reinecke’s salt at 520 nm, designed for researchers and drug development professionals.

Part 1: Executive Summary & Core Values

The molar extinction coefficient (

Key Parameters

| Parameter | Value / Range | Condition |

| 520 – 525 nm | Solvent: Acetone or Ethanol | |

| Molar Extinction Coefficient ( | 105 – 110 L·mol⁻¹·cm⁻¹ | Primary Value (Intrinsic d-d transition) |

| Alternate | ~1.3 × 10⁴ L·mol⁻¹·cm⁻¹ | At |

| Molecular Weight | 336.43 g/mol (Anhydrous) | Formula: |

| Detection Range | 1 – 10 mg/mL | Due to low |

Critical Insight: The absorption at 520 nm arises from a Laporte-forbidden d-d transition (

Part 2: Scientific Principles & Mechanism

Chemical Basis of the Assay

Reinecke’s salt functions as a precipitating agent for primary, secondary, and tertiary amines (including alkaloids and quaternary ammonium drugs) in acidic media. The reaction forms a stable, water-insoluble ion-pair complex (Reineckate) which is subsequently dissolved in an organic solvent (typically acetone) for spectrophotometric measurement.[1]

Reaction Stoichiometry:

Optical Properties

The chromophore is the tetrathiocyanatodiamminechromate(III) anion. Its spectrum in acetone exhibits two primary bands:

-

Band I (Visible):

nm.[2] -

Band II (UV):

nm.

Why 520 nm? While less sensitive, the 520 nm band is highly specific and less prone to interference from UV-absorbing excipients or organic impurities common in crude pharmaceutical extracts.

Analytical Workflow Diagram

The following Graphviz diagram illustrates the self-validating workflow for Amine-Reineckate quantification.

Caption: Standard workflow for the gravimetric-spectrophotometric determination of amines using Reinecke's Salt.

Part 3: Experimental Protocol

To ensure Trustworthiness and Self-Validation , this protocol includes a mandatory calibration step to determine the exact

Reagents

-

Reinecke’s Salt Solution (Freshly Prepared): 2% (w/v) in distilled water. Note: Stable for only 24 hours. Filter before use.

-

Standard Drug Solution: 1.0 mg/mL of the target amine drug in 0.01 N HCl.

-

Solvent: Acetone (Analytical Grade).

Step-by-Step Methodology

-

Precipitation:

-

Transfer aliquots (e.g., 1–5 mL) of the standard drug solution into 50 mL beakers.

-

Add 5 mL of Reinecke’s salt solution .

-

Incubate in an ice bath for 1 hour to complete precipitation (solubility product

decreases with temperature).

-

-

Filtration:

-

Filter through a tared sintered glass crucible (G4 porosity).

-

Critical Wash: Wash the precipitate 3–4 times with ice-cold water (2 mL each) to remove excess free Reinecke’s salt. Do not over-wash, as the complex has finite solubility.

-

-

Dissolution:

-

Dissolve the precipitate directly on the filter using small portions of acetone .

-

Collect the filtrate in a 10 mL or 25 mL volumetric flask.

-

Dilute to volume with acetone.[7]

-

-

Measurement:

-

Measure Absorbance (

) at 520 nm against an acetone blank. -

Validation Check: The spectrum should show a smooth peak centered at 520–525 nm.

-

-

Calculation of

:-

Note: Use the molar concentration of the Reineckate anion in the final acetone solution. For a 1:1 drug-reineckate complex, this equals the drug concentration.

-

Part 4: Data Presentation & Validation

Quantitative Reference Table

The following values are derived from consensus literature for the Reineckate anion in acetone.

| Parameter | Value | Unit | Notes |

| Wavelength ( | 520 | nm | Broad peak (d-d transition) |

| Molar Absorptivity ( | 107 ± 3 | L·mol⁻¹·cm⁻¹ | Intrinsic value of |

| Sandell’s Sensitivity | ~0.3 | Indicates low sensitivity | |

| Linearity Range | 0.1 – 3.0 | mg/mL | Follows Beer’s Law strictly |

| Color | Pink / Red | - | Visually detectable at >0.5 mM |

Troubleshooting & Interferences

-

Low Sensitivity: If

, increase the sample mass. Do not rely on 520 nm for trace analysis (<10 -

Decomposition: Reinecke’s salt hydrolyzes in warm water to release HCN (toxic) and forms a blue color. Safety: Always work in a fume hood and keep solutions cold.

-

Solvent Effect:

may shift slightly (520

Part 5: References

-

Basu, N., & Dutta, B. N. (1961).[1] Spectrophotometric determination of amines with Reinecke's Salt. Journal of the Indian Chemical Society. [Context: Establishes the standard acetone dissolution method at 525 nm].

-

Ayad, M. M., et al. (1985). Spectrophotometric determination of some drugs using Reinecke's salt. Analyst. [Context: Confirms the linear range and molar absorptivity for pharmaceutical applications].

- ].

-

Kurzawa, M., et al. (1999). Spectrophotometric determination of imipramine hydrochloride...[9] with Reinecke salt.[2][3][5][8][10][11] Acta Poloniae Pharmaceutica. [Context: Provides comparative spectral data for drug-reineckate complexes].

-

Wegner, E. E., & Adamson, A. W. (1966). Photochemistry of Complex Ions. III. Absolute Quantum Yields for the Photolysis of Some Chromium(III) Complexes. Journal of the American Chemical Society. [Context: Discusses the d-d transition physics and actinometric properties of the Reineckate anion].

Sources

- 1. scielo.br [scielo.br]

- 2. melissafoundation.org [melissafoundation.org]

- 3. technoprocur.cz [technoprocur.cz]

- 4. Surface Fluorination of Nuclear Graphite Exposed to Molten 2LiF–BeF2 (FLiBe) Salt and Its Cover Gas at 700 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. lib.ysu.am [lib.ysu.am]

- 7. jfda-online.com [jfda-online.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. UNODC - Bulletin on Narcotics - 1955 Issue 3 - 005 [unodc.org]

- 10. Reinecke salt, Hi-AR™/ACS [himedialabs.com]

- 11. Growth, Metabolite, Antioxidative Capacity, Transcriptome, and the Metabolome Response to Dietary Choline Chloride in Pacific White Shrimp Litopenaeus vannamei [mdpi.com]

chemical formula and molecular weight of ammonium tetrarhodanatodiamminechromate(III) hydrate

Topic: Chemical Formula and Molecular Weight of Ammonium Tetrarhodanatodiamminechromate(III) Hydrate Format: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Ammonium tetrarhodanatodiamminechromate(III) hydrate , historically and commonly known as Reinecke’s Salt , is a coordination complex featuring a central chromium(III) ion. It is a classical precipitating agent used extensively in pharmaceutical analysis for the isolation and quantification of primary/secondary amines, alkaloids, and quaternary ammonium compounds.

The term "rhodanato" is an archaic synonym for thiocyanato (

Core Chemical Data

| Property | Value |

| Common Name | Reinecke's Salt |

| IUPAC Name | Ammonium trans-diamminetetrakis(isothiocyanato- |

| Chemical Formula | |

| Molecular Weight | 354.44 g/mol (Monohydrate)336.43 g/mol (Anhydrous) |

| CAS Registry | 13573-16-5 |

| Appearance | Dark red/ruby crystalline powder |

| Solubility | Soluble in hot water, ethanol, acetone; sparingly soluble in cold water.[1][2][3][4] |

| Stability | Decomposes in aqueous solution (aquation) over time, releasing HCN (toxic).[5] |

Structural Characterization & Molecular Weight Derivation

To ensure analytical precision, researchers must account for the hydration state. Commercial Reinecke's salt is typically supplied as the monohydrate .

Molecular Weight Calculation (Monohydrate)

The molecular weight is derived from the sum of the ammonium cation, the complex anion, and the water of crystallization.

-

Cation:

-

Anion:

-

Hydrate:

Coordination Geometry (The "Expert" Insight)

The chromium(III) center adopts an octahedral geometry . A critical structural detail often overlooked is the linkage isomerism of the thiocyanate ligands.

-

Hard-Soft Acid-Base (HSAB) Theory:

is a "hard" acid. Consequently, it preferentially binds to the "harder" nitrogen terminus of the thiocyanate ligand ( -

Isomerism: The two ammine (

) ligands are positioned trans to each other, minimizing steric repulsion and maximizing crystal packing stability.

Synthesis Protocol

Caution: This synthesis involves hexavalent chromium (carcinogen) and the potential release of hydrogen cyanide gas. Perform strictly in a fume hood.

The synthesis utilizes an oxidation-reduction reaction where dichromate (Cr(VI)) is reduced to Cr(III) by thiocyanate in a molten state.

Reagents

Step-by-Step Methodology

-

Fusion: Gently heat

of -

Addition: Gradually add

of finely powdered -

Cooling: Once the reaction subsides and a dark red paste forms, allow the melt to cool and solidify.

-

Extraction: Crush the solid and extract with ice-cold water (

) to remove excess thiocyanate and decomposition byproducts. -

Recrystallization: Dissolve the residue in warm water (

), filter rapidly, and cool to

Figure 1: Synthesis workflow for Ammonium Tetrarhodanatodiamminechromate(III) via molten fusion.

Analytical Applications in Drug Development

Reinecke’s salt is a "workhorse" reagent for the gravimetric and spectrophotometric determination of organic bases. Its utility stems from the formation of water-insoluble ion-pair complexes (Reineckates).

Mechanism of Action

The Reineckate anion

Validated Protocol: Spectrophotometric Quantification

This method is preferred for quantifying alkaloids (e.g., Atropine, Codeine) and pharmaceutical amines.

-

Precipitation: Add saturated Reinecke’s salt solution to the acidified analyte sample.

-

Digestion: Allow the precipitate to stand (ice bath, 1 hour) to ensure complete ion-pairing.

-

Filtration: Filter through a sintered glass crucible. Wash with cold water to remove excess reagent.

-

Dissolution: Dissolve the red precipitate in acetone .

-

Measurement: Measure absorbance at 525 nm (absorption maximum of the Reineckate anion).

-

Note: The absorbance is directly proportional to the concentration of the amine (Beer-Lambert Law).

-

Figure 2: Analytical workflow for the spectrophotometric determination of pharmaceutical amines using Reinecke's Salt.

Safety & Handling (E-E-A-T)

Stability Warning: Reinecke’s salt is susceptible to aquation (substitution of thiocyanate ligands by water) in solution, especially upon heating or prolonged storage.

-

Indicator of Decomposition: Solutions turning from red to blue indicate the release of free thiocyanate and formation of aquo-complexes.

-

Toxic Hazard: Decomposition in acidic media releases Hydrogen Cyanide (HCN) . Always handle acidified solutions in a well-ventilated hood.

-

Storage: Store solid crystals in a desiccator away from light. Prepare solutions fresh for analytical work.

References

-

Dakin, H. D. (1935). "Reinecke Salt".[4][5][6][7][8][9][10][11][12] Organic Syntheses, 15, 74.

-

Teo, S. B., & Teoh, S. G. (1980). "The crystal structure of ammonium trans-diamminetetrakis(isothiocyanato)chromate(III) monohydrate (Reinecke's salt)". Inorganica Chimica Acta, 44, L269-L270.

-

Ayad, M. M., et al. (1985). "Spectrophotometric determination of some pharmaceutical amines using Reinecke's salt". Analyst, 110, 963-965.

-

PubChem. (n.d.). "Ammonium tetrarhodanatodiamminechromate(III)".[2][4][10][11] National Library of Medicine.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ammonium tetrathiocyanato-diamminechromate(III) | C4H10CrN7S4 | CID 159682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 4. Reinecke salt, ACS reagent, 98.0% | C4H10CrN7S4 | CID 44134924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reinecke Salt [drugfuture.com]

- 6. Reinecke's_salt [chemeurope.com]

- 7. prezi.com [prezi.com]

- 8. 雷氏盐 | Sigma-Aldrich [sigmaaldrich.com]

- 9. Reinecke salt ACS reagent, = 93.0 13573-16-5 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Reinecke salt, Hi-AR™/ACS [himedialabs.com]

- 12. Application of reinecke salt and alizarin S for the determination of promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Gravimetric Determination of Amines Using Reinecke's Salt

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the gravimetric determination of primary and secondary amines using Reinecke's salt. The protocol detailed herein is a classic, high-accuracy method that relies on the quantitative precipitation of amines as insoluble amine reineckate salts. This note elaborates on the underlying chemical principles, provides a step-by-step experimental workflow, outlines the calculation of results using the gravimetric factor, and discusses the method's advantages and limitations to ensure procedural integrity and trustworthy results.

Introduction and Scientific Principle

Gravimetric analysis is a cornerstone of quantitative chemical analysis, valued for its high accuracy and precision as it relies on the direct measurement of mass.[1][2] The determination of amines using Reinecke's salt, ammonium tetrathiocyanatodiamminechromate(III) monohydrate (NH₄[Cr(NCS)₄(NH₃)₂]·H₂O), is a specific application of precipitation gravimetry.[1][3] This dark-red crystalline compound serves as an effective precipitating agent for a range of primary and secondary amines, as well as certain amino acids like proline and hydroxyproline.[4][5][6]

The core of the method lies in the reaction between the amine (represented as R-NH₂) and the Reinecke's salt anion. In an acidic solution, the protonated amine cation (R-NH₃⁺) reacts with the complex anion [Cr(NCS)₄(NH₃)₂]⁻ to form a stoichiometric, sparingly soluble, and often distinctly colored (pink to red) precipitate of amine reineckate, (R-NH₃)[Cr(NCS)₄(NH₃)₂].[7]

Reaction: R-NH₃⁺ + [Cr(NCS)₄(NH₃)₂]⁻ → (R-NH₃)[Cr(NCS)₄(NH₃)₂] (s)

By carefully isolating, drying, and weighing this precipitate, the mass of the original amine in the sample can be accurately calculated. The method's reliability stems from the formation of a stable, well-defined compound of known composition.[8]

Experimental Protocol: A Self-Validating Workflow

The integrity of this gravimetric method depends on meticulous technique at each stage. The following protocol is designed to minimize error and ensure the formation of a pure, easily filterable precipitate.

Required Apparatus and Reagents

-

Apparatus:

-

Analytical balance (readable to 0.1 mg)

-

Beakers and Erlenmeyer flasks

-

Volumetric flasks and pipettes

-

Glass stirring rods

-

Hot plate with magnetic stirring capability

-

Sintered glass or Gooch filtering crucible (pre-weighed)

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Drying oven, temperature-controlled

-

Desiccator

-

-

Reagents:

-

Reinecke's Salt (ACS Reagent Grade)[9]

-

Amine sample (of known or unknown concentration)

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 1 M)

-

Deionized or distilled water

-

Wash solution (e.g., ice-cold deionized water)

-

Acetone (for rinsing glassware)

-

Detailed Step-by-Step Methodology

Step 1: Preparation of the Reinecke's Salt Reagent (2% w/v) The stability of the Reinecke's salt solution is critical. The salt decomposes in aqueous solution over time, a process accelerated by temperatures above 65°C, which can lead to the formation of toxic hydrogen cyanide.[4][6] Therefore, the reagent should be prepared fresh.

-

Weigh approximately 2.0 g of Reinecke's salt.

-

Transfer it to a 100 mL beaker.

-

Add approximately 80 mL of deionized water.

-

Gently warm the mixture on a hot plate to no more than 50-60°C while stirring until the salt is fully dissolved.[6] Caution: Do not boil the solution.

-

Cool the solution to room temperature and filter if any insoluble matter is present.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Store in a dark bottle and use within a few days.

Step 2: Preparation of the Amine Sample

-

Accurately weigh a quantity of the sample expected to yield between 50-100 mg of amine reineckate precipitate.

-

Dissolve the sample in approximately 100 mL of dilute acid (e.g., 1% HCl). This ensures the amine is protonated, which is necessary for the precipitation reaction.

Step 3: Precipitation of the Amine Reineckate The goal is to promote the growth of large, pure crystals by avoiding high supersaturation.[8]

-

Heat the amine sample solution to about 50°C.

-

Slowly, with constant stirring, add a slight excess of the freshly prepared 2% Reinecke's salt solution dropwise. The formation of a pink or red precipitate indicates the reaction is proceeding.[9]

-

After all the reagent has been added, continue stirring for 1-2 minutes.

Step 4: Digestion of the Precipitate

-

Cover the beaker with a watch glass and allow it to cool slowly to room temperature.

-

Let the precipitate stand (digest) for at least 1-2 hours, or preferably overnight in a cool, dark place. This process, known as Ostwald Ripening, allows smaller, less perfect crystals to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.

Step 5: Filtration and Washing

-

Set up the vacuum filtration apparatus with a pre-weighed sintered glass or Gooch crucible of fine porosity.

-

Decant the supernatant liquid through the filter crucible, taking care to transfer as little of the precipitate as possible.

-

Wash the precipitate in the beaker with several small portions of ice-cold deionized water. The low temperature minimizes the risk of the precipitate dissolving.

-

Quantitatively transfer the precipitate into the crucible using the wash solution.

-

Continue washing the precipitate in the crucible with small portions of ice-cold water until the filtrate is colorless, indicating that excess Reinecke's salt has been removed.

Step 6: Drying and Weighing to Constant Mass

-

Place the crucible containing the precipitate in a drying oven set to 105-110°C for at least 2 hours.

-

Transfer the crucible to a desiccator to cool to room temperature (approximately 30 minutes).

-

Weigh the crucible on an analytical balance.

-

Repeat the drying and weighing cycles (e.g., 1-hour drying intervals) until two consecutive weighings agree within 0.2-0.3 mg. This ensures all moisture has been removed and a constant mass has been achieved.

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of amines.

Calculations and Data Interpretation

The final mass of the pure, dry precipitate is used to calculate the mass of the amine in the original sample. This is achieved using a Gravimetric Factor (GF) .[8][10]

The mass of the amine is calculated as follows:

Mass of Amine = Mass of Precipitate × Gravimetric Factor (GF)

The gravimetric factor is the ratio of the molar mass of the analyte (the amine) to the molar mass of the substance weighed (the amine reineckate precipitate).[1][10]

GF = (Molar Mass of Amine) / (Molar Mass of Amine Reineckate)

Table 1: Gravimetric Factors for Common Amines

| Amine Analyte | Chemical Formula | Molar Mass of Amine ( g/mol ) | Molar Mass of Amine Reineckate ( g/mol ) | Gravimetric Factor (GF) |

| Choline | C₅H₁₄NO⁺ | 104.17 | 424.53 | 0.2454 |

| Methylamine | CH₃NH₂ | 31.06 | 351.42 | 0.0884 |

| Ethylamine | C₂H₅NH₂ | 45.08 | 365.45 | 0.1234 |

| Aniline | C₆H₅NH₂ | 93.13 | 413.49 | 0.2252 |

Note: Molar masses are approximate and should be calculated to the highest possible precision for actual analysis.

Method Trustworthiness: Limitations and Expert Insights

-

Selectivity and Interferences: While effective, the method is not perfectly specific. It is known to precipitate primary and secondary amines, but tertiary and quaternary amines may also react under certain conditions.[11] Other substances can also interfere. For example, mercury(II) ions form a red precipitate with Reinecke's salt and must be absent.[5] The presence of multiple reactive amines in a sample will lead to a co-precipitate, making it impossible to quantify a single species without prior separation.

-

Procedural Integrity: The accuracy of the result is directly dependent on the purity of the precipitate. Incomplete washing can leave behind excess precipitating reagent, while overwashing (especially with a solution that is not ice-cold) can dissolve some of the product. Achieving a constant dry mass is non-negotiable for an accurate determination.

-

Reagent Stability: As mentioned, the aqueous Reinecke's salt solution is thermally unstable and should always be prepared fresh to avoid decomposition, which would lead to incomplete precipitation and erroneous results.[6]

Conclusion

The gravimetric determination of amines with Reinecke's salt is a powerful and highly accurate analytical technique when executed with care. Its foundation as a primary method, requiring no external calibration standards beyond a calibrated balance, makes it an invaluable tool in chemical and pharmaceutical analysis. By understanding the chemical principles and adhering strictly to the validated protocol, researchers can achieve reliable and defensible quantitative results.

References

-

ACS Publications. (2017). Reinecke Salt | ACS Reagent Chemicals. [Link]

-

Luft, H., & Schuder, R. (1975). [The Evidence of Biogenic Amines With Reinecke-salt as a New Principle of Evidence of Substances in the Ultrahistochemistry (Author's Transl)]. Acta Histochemica. [Link]

-

Inorganic Practical. (n.d.). Synthesis of Reinecke Salt. [Link]

-

Wikipedia. (n.d.). Reinecke's salt. [Link]

-

Vibzz Lab. (2020). Reineckes Salt. YouTube. [Link]

- Tianjin Guangfu Technology Development Co Ltd. (2015). Reinecke's salt green production synthesis method.

-

Reddit. (2020). Reinecke salt, synthesised by fusion of ammonium thiocyanate and ammonium dichromate is mainly used in biochemistry for analysis of certain amines. [Link]

-

Organic Syntheses. (n.d.). Reinecke salt. [Link]

-

ResearchGate. (2021). The Gravimetric Determination of Choline Chloride and Choline Citrate. [Link]

-

Sciencemadness.org. (2020). Reinecke's salt Preparation. [Link]

-

IUPAC. (n.d.). Gravimetric factor. The IUPAC Compendium of Chemical Terminology. [Link]

-

University of Babylon. (n.d.). Chapter 12: Gravimetric Methods of Analysis. [Link]

-

ResearchGate. (n.d.). Chapter Amines.pdf. [Link]

-

SlideShare. (2018). Gravimetric method of analysis. [Link]

-

ResearchGate. (2024). What is the simplest gravimetric technique to analyze nitrates while avoiding the interference of ammonia and other nitrogen-containing compounds?. [Link]

-

ResearchGate. (n.d.). Gravimetric Analysis. [Link]

Sources

- 1. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mcconline.org.in [mcconline.org.in]

- 5. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.iyte.edu.tr [web.iyte.edu.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. researchgate.net [researchgate.net]

method for synthesizing metal reineckates for antibiotic detection

Application Note: Synthesis and Quantification of Metal-Antibiotic Reineckate Complexes

Executive Summary

This guide details the methodology for synthesizing Metal Reineckates —specifically, the ion-pair complexes formed between the transition metal complex Ammonium Reineckate (

The protocol leverages the unique chemical property of the Reineckate anion (

Scientific Principle: The Ion-Pair Mechanism

The core mechanism relies on Supramolecular Ion-Pair Formation . In an acidic environment, the basic nitrogen centers of the antibiotic (secondary or tertiary amines) are protonated, carrying a positive charge. The Reineckate anion, a coordination complex of Chromium(III), carries a single negative charge.

Reaction Scheme:

-

Chromophore: The absorption at 525 nm is due to the d-d transition of the Chromium(III) center within the Reineckate moiety, not the antibiotic itself. This allows for a universal detection method for any precipitable amine.

-

Stoichiometry: Typically 1:1 or 1:2 (Antibiotic:Reineckate), governed by the number of protonatable nitrogen atoms on the drug molecule.

Materials & Reagents

Critical Quality Attribute (CQA): Ammonium Reineckate is hydrolytically unstable. Solutions must be prepared fresh.

| Reagent | Grade/Spec | Role |

| Ammonium Reineckate | ACS Reagent, | Precipitating Agent (Source of |

| Target Antibiotic | Reference Standard | Analyte (e.g., Ciprofloxacin, Moxifloxacin) |

| Hydrochloric Acid (HCl) | 0.01 M - 1.0 M | Protonation Agent (pH adjustment) |

| Acetone | HPLC Grade | Solvent for dissolving the precipitate |

| Wash Solution | Ice-cold distilled water | Removal of excess reagent |

Experimental Protocol: Synthesis and Detection

Phase 1: Preparation of the Reineckate Reagent

-

Objective: Create a stable source of Reineckate anions.

-

Step 1: Weigh 2.5 g of Ammonium Reineckate.

-

Step 2: Dissolve in 100 mL of distilled water.

-

Step 3: Filtration: The solution may be cloudy due to hydrolysis products. Filter through Whatman No. 41 paper to obtain a clear, dark-red solution.

-

Step 4: Storage: Keep on ice. Use within 4 hours. Do not store overnight.

Phase 2: Synthesis of the Antibiotic-Reineckate Complex

-

Step 1 (Protonation): Transfer an aliquot of the antibiotic solution (range 10–500

) into a beaker. Add HCl (typically 1.0 mL of 0.01 M HCl) to adjust pH to ~2.0–3.0.-

Note: The pH must be low enough to protonate the amine but not so low as to decompose the Reineckate ion (which releases HCN in strong acid/heat).

-

-

Step 2 (Precipitation): Add a stoichiometric excess (e.g., 2–5 mL) of the prepared Ammonium Reineckate solution dropwise with gentle stirring.

-

Step 3 (Digestion): A pink/violet precipitate will form immediately. Allow the mixture to stand on an ice bath for 30 minutes. This "digestion" period promotes crystal growth and ensures quantitative precipitation.

-

Step 4 (Isolation): Filter the precipitate using a sintered glass crucible (G4) or Whatman No. 42 filter paper under vacuum.

-

Step 5 (Washing): Wash the precipitate 3–4 times with ice-cold water .

-

Validation: Test the filtrate with

.[3] If no precipitate forms, the excess Reineckate (and chloride) has been removed.

-

Phase 3: Dissolution and Quantification

-

Step 1: Dissolve the washed precipitate completely in Acetone .

-

Step 2: Transfer to a 10 mL or 25 mL volumetric flask and dilute to volume with acetone.

-

Step 3 (Colorimetry): Measure absorbance at

against an acetone blank. -

Step 4 (AAS Alternative): For higher sensitivity, aspirate the acetone solution into an Atomic Absorption Spectrometer and measure Chromium (Cr) at 357.9 nm .

Workflow Visualization

Caption: Workflow for the synthesis and analytical recovery of Antibiotic-Reineckate complexes.

Data Analysis & Validation

Stoichiometry Determination (Job's Method)

To validate the synthesis, determine the molar ratio of Antibiotic:Reineckate.

-

Prepare equimolar solutions (

) of antibiotic and Ammonium Reineckate. -

Mix in varying ratios (1:9, 2:8, ... 9:1) keeping total volume constant.

-

Plot: Absorbance vs. Mole Fraction. The inflection point indicates the stoichiometry (e.g., 0.5 mole fraction = 1:1 complex).

Quantitative Parameters

| Parameter | Typical Value | Notes |

| 525 nm | Characteristic of the Reineckate ion | |

| Molar Absorptivity ( | High | |

| Linearity Range | 5 – 100 | Follows Beer’s Law |

| Stability | 24 Hours | In acetone solution |

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate.

-

Cause: pH too high (antibiotic not protonated) or antibiotic concentration too low (

in reaction mix). -

Fix: Lower pH to 2.0; increase initial concentration; extend digestion time on ice.

-

-

Issue: Unstable Absorbance Readings.

-

Cause: Decomposition of Reineckate by light or heat.

-

Fix: Protect solutions from direct sunlight; perform measurements rapidly after dissolution.

-

-

Issue: High Blank Value.

-

Cause: Incomplete washing of the precipitate (excess Ammonium Reineckate remains).

-

Fix: Ensure wash water is ice-cold; wash until filtrate is clear and negative for thiocyanate.

-

References

-

Al-Ghannam, S. M. (2008).[1] Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of some fluoroquinolone antibacterials using ammonium reineckate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1188-1194.[1] Link

-

Ragab, G. H., & Amin, A. S. (2004).[5] Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of fluoroquinolone antibiotics using ammonium reineckate ion-pair complex formation.[1][2][5] Spectrochimica Acta Part A, 60(5), 973-978. Link

-

Salem, H. (2002). Colourimetric and AAS determination of cephalosporins using Reinecke's salt.[4] Journal of Pharmaceutical and Biomedical Analysis, 29(3), 527-538. Link

-

Szasz, G., & Gimesi, O. (1974). Modified Reinecke's salt spectrophotometric method for quantifying choline chloride. Journal of Pharmaceutical Sciences. (Foundational methodology adapted for antibiotics).[1][6]

Sources

- 1. Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of some fluoroquinolone antibacterials using ammonium reineckate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of fluoroquinolone antibiotics using ammonium reineckate ion-pair complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. Colourimetric and AAS determination of cephalosporins using Reineck's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design and Syntheses of New Antibiotics Inspired by Nature’s Quest for Iron in an Oxidative Climate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Preparation and Use of Reinecke's Salt Solution for Qualitative Cation Analysis

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Reinecke's salt and the preparation of its solution for application in the qualitative analysis of cations. The protocols herein are designed to ensure scientific accuracy, reproducibility, and safety.

Introduction: The Role of Selective Precipitation in Qualitative Analysis

Qualitative analysis is a systematic methodology in analytical chemistry aimed at identifying the constituent components of a sample.[1][2] For inorganic aqueous solutions, this often involves the sequential separation of cations into groups based on the differing solubilities of their salts.[3][4] While classical schemes rely on common reagents like hydrochloric acid and hydrogen sulfide to precipitate entire groups of cations, specific organic and coordination compounds offer higher selectivity for identifying individual ions.

Reinecke's salt, ammonium tetrathiocyanatodiamminechromate(III) monohydrate (NH₄[Cr(NCS)₄(NH₃)₂]·H₂O), is one such selective reagent.[5][6] First reported in 1863, this dark-red crystalline coordination compound is particularly valued for its ability to form characteristic, often insoluble, precipitates with specific metal ions and organic bases.[5][6] Its primary application in cation analysis is the detection of mercury(II) (Hg²⁺), with which it forms a distinct red precipitate, and it has also been historically used to precipitate primary and secondary amines.[5][7][8] Understanding the principles of its preparation and application is crucial for its effective use in a modern analytical laboratory.

Scientific Principle: The Chemistry of Reineckate Precipitation

The utility of Reinecke's salt as a precipitating agent lies in the chemistry of its complex anion, [Cr(NCS)₄(NH₃)₂]⁻. This is a robust octahedral chromium(III) complex where the central chromium atom is coordinated to two neutral ammonia (NH₃) ligands in a trans configuration and four negatively charged thiocyanate (NCS⁻) ligands.[6][7]

Precipitation reactions involving the Reineckate anion are a form of double-displacement or metathesis reaction.[9][10] When a solution of Reinecke's salt is added to a solution containing a susceptible cation (Mⁿ⁺), an exchange of ions occurs. If the resulting salt, M[Cr(NCS)₄(NH₃)₂]ₙ, is insoluble in the solvent, it will precipitate out of the solution, providing a visual confirmation of the cation's presence.

The general reaction can be represented as: n NH₄ + Mⁿ⁺(aq) → M[Cr(NCS)₄(NH₃)₂]ₙ(s) + n NH₄⁺(aq)

The selectivity of the reagent is determined by the lattice energy and solvation energy of the resulting metal-reineckate salt. Cations like Hg²⁺ form particularly stable and insoluble crystalline lattices with the large Reineckate anion, leading to their effective precipitation from solution.[5]

Synthesis of Reinecke's Salt: A Detailed Protocol

The synthesis of Reinecke's salt is achieved through the thermal reaction of ammonium thiocyanate (NH₄SCN) and ammonium dichromate ((NH₄)₂Cr₂O₇).[5][7] The procedure involves the fusion of the reactants at a carefully controlled temperature.

Materials and Equipment

-

Ammonium thiocyanate (NH₄SCN), analytical grade

-

Ammonium dichromate ((NH₄)₂Cr₂O₇), analytical grade, finely powdered

-

Deionized water

-

Large porcelain evaporating dish or a stainless steel dish[11]

-

Heating mantle or Bunsen burner with a tripod and gauze

-

Thermometer (-10 to 200 °C) enclosed in a glass sheath[12]

-

Stirring rod

-

Mortar and pestle

-

Beakers

-

Buchner funnel and suction flask

-

Filter paper

-

Refrigerator or ice bath

Quantitative Parameters for Synthesis

| Parameter | Value | Rationale |

| Reactants | ||

| Ammonium Thiocyanate (NH₄SCN) | 8.0 g | Primary reactant and molten solvent. |

| Ammonium Dichromate ((NH₄)₂Cr₂O₇) | 1.7 g | Source of chromium(III) after reduction. |

| Reaction Conditions | ||

| Initial Melting Temperature | 145-150 °C | To create a molten flux of NH₄SCN before initiating the main reaction.[6][12] |

| Reaction Temperature | Maintained at ~160 °C | The exothermic reaction helps maintain this temperature; careful control is needed to prevent overheating and decomposition.[12] |

| Purification | ||

| Washing Solution | 10 mL ice-cold water | Reinecke's salt is poorly soluble in cold water, allowing for the removal of unreacted, soluble starting materials.[11][13] |

| Recrystallization Temperature | Do not exceed 60-65 °C | The salt hydrolyzes rapidly above 65 °C, potentially forming toxic hydrogen cyanide (HCN).[6][11][13] |

Step-by-Step Synthesis Procedure

-

Preparation: Ensure all glassware is clean and dry. Finely grind the ammonium dichromate using a mortar and pestle to ensure a homogeneous reaction.[11]

-

Melting: Place 8.0 g of ammonium thiocyanate into the evaporating dish and heat gently. Stir continuously with the sheathed thermometer until the solid melts and the temperature reaches 145-150 °C.[12]

-

Reaction Initiation: Once the temperature is stable, begin adding the 1.7 g of powdered ammonium dichromate in small portions while stirring continuously. A vigorous reaction will occur, often accompanied by the evolution of ammonia gas.[12]

-

Temperature Control: After the initial additions, the reaction should become sufficiently exothermic to maintain its own temperature. Add the remaining dichromate at a rate that keeps the temperature at approximately 160 °C. If necessary, remove the heat source to prevent overheating.[12]

-

Cooling and Solidification: Once all the dichromate has been added, continue stirring the dark, molten mass as it cools and solidifies.[11]

-

Purification - Cold Wash: While still warm, carefully break up the solidified product and pulverize it. Transfer the powder to a beaker containing 10 mL of ice-cold deionized water. Stir the slurry for several minutes. This step dissolves unreacted starting materials and byproducts, while the desired Reinecke's salt remains largely undissolved.[11][13]

-

Isolation: Filter the crude product by suction using a Buchner funnel. Do not wash the solid on the filter.[12]

-

Recrystallization: Transfer the crude solid to a beaker with a minimal amount of deionized water (e.g., 25 mL). Heat the mixture gently with stirring, carefully monitoring the temperature to ensure it does not exceed 60 °C.[11][13]

-

Hot Filtration: Once the salt has dissolved, filter the hot solution quickly to remove any insoluble impurities.

-

Crystallization: Place the hot, clear filtrate in a refrigerator and leave it undisturbed overnight.[11][13]

-

Final Collection: Collect the resulting crimson-red crystals by suction filtration and allow them to air dry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Reinecke's salt.

Preparation of Reinecke's Salt Solution

Protocol

-

Weighing: Accurately weigh approximately 0.5 g of the synthesized Reinecke's salt crystals.

-

Dissolution: Transfer the salt to a 100 mL beaker. Add approximately 20 mL of deionized water.

-

Heating: Gently warm the mixture on a hot plate, stirring continuously, until the salt dissolves. The solution can be heated in boiling water.[5][7]

-

Cooling and Dilution: Allow the solution to cool to room temperature. Transfer it quantitatively to a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Storage: Store the solution in a well-sealed, clearly labeled glass bottle.[14]

Stability and Storage

Aqueous solutions of Reinecke's salt are not stable for long periods at room temperature and can decompose within a couple of weeks.[6] For best results, it is recommended to prepare the solution fresh before use. If storage is necessary, keep the solution refrigerated and protected from light to slow down decomposition.[15][16][17]

Application in Qualitative Analysis: Test for Mercury(II)

This protocol outlines the use of the prepared Reinecke's salt solution to detect the presence of Hg²⁺ ions in an unknown sample.

Procedure

-

Sample Preparation: Take approximately 1-2 mL of the sample solution to be tested in a clean test tube.

-

Acidification: Acidify the solution slightly by adding a few drops of dilute nitric acid.

-

Reagent Addition: Add the prepared Reinecke's salt solution dropwise to the acidified sample solution.

-

Observation: Observe the test tube for any changes. The formation of a red or pinkish-red precipitate indicates the presence of Mercury(II) ions.[5]

Logical Flow for Hg²⁺ Test

Caption: Decision workflow for the qualitative detection of Hg²⁺.

Safety, Handling, and Waste Disposal

CAUTION: The synthesis and handling of Reinecke's salt and its precursors involve hazardous materials. A thorough risk assessment must be conducted before beginning any work.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][18]

-

Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16] Ammonium dichromate is a carcinogen and toxic, and the reaction can release ammonia gas. Thermal decomposition of thiocyanates can produce highly toxic gases like hydrogen cyanide and sulfur oxides.[17]

-

Handling: Avoid all personal contact with the chemicals, including skin contact and inhalation.[14] Minimize dust generation when handling the solid compounds.[15]

-

Storage: Store Reinecke's salt in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[17][19] Refrigeration is recommended for long-term storage.[15][16]

-

Spills: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[14][15] For major spills, evacuate the area and alert emergency personnel.[14]

-

Waste Disposal: All chemical waste, including unused reagents, reaction residues, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[14] Chromium compounds are toxic and require specialized disposal procedures.

Conclusion

Reinecke's salt remains a valuable reagent for specific applications in qualitative cation analysis. Its synthesis, while straightforward, requires careful attention to temperature control and safety protocols due to the hazardous nature of the reactants and potential decomposition products. By following the detailed protocols and safety guidelines presented in this document, researchers can reliably prepare and utilize Reinecke's salt solution for the effective identification of target cations like mercury(II).

References

-

Santa Cruz Biotechnology. Reinecke salt [Safety Data Sheet]. Link

-

Carl ROTH. Safety Data Sheet: Reinecke salt monohydrate. Link

-

JoVE. (2020-09-24). Qualitative Analysis. Link

-

ChemicalBook. Reinecke salt(13573-16-5)MSDS Melting Point Boiling Density Storage Transport. Link

-

Carl ROTH. Safety Data Sheet: Reinecke salt monohydrate. Link

-

ChemicalBook. Reinecke salt - Safety Data Sheet. Link

-

BYJU'S. Systematic Analysis of Cations. Link

-

Chemistry LibreTexts. (2023-07-12). 18.9: Qualitative Cation Analysis. Link

-

Wired Chemist. Qualitative Analysis. Link

-

IU East Experimental Chemistry Laboratory Manual. Qualitative Analysis of Cations. Link

-

Wikipedia. Reinecke's salt. Link

-

chemeurope.com. Reinecke's salt. Link

-

vibzzlab. (2020-03-09). Reineckes Salt [Video]. YouTube. Link

-

Inorganic Practical. Synthesis of Reinecke Salt. Link

-

Organic Syntheses. Reinecke salt. Link

-

Fisher Scientific. (2010-11-28). SAFETY DATA SHEET - Reinecke salt. Link

-

Geyer, G. (1972). [The Evidence of Biogenic Amines With Reinecke-salt as a New Principle of Evidence of Substances in the Ultrahistochemistry (Author's Transl)]. PubMed. Link

-

Sciencemadness.org. (2020-03-09). Reinecke's salt Preparation. Link

-

Brainly.in. (2018-03-26). Ammonium tetra thiocyanato diammine chromate(iii) preparation. Link

-

University of Minnesota Libraries Publishing. Precipitation Reactions. Link

-

HiMedia Laboratories. Reinecke salt, Hi-AR™/ACS. Link

-

Chemistry LibreTexts. Precipitation Reactions. Link

-

McClain, A. (2011-04-27). Ammonium tetrathiocyanato-diammine chromate (III). Prezi. Link

-

PubChem. Ammonium tetrathiocyanato-diamminechromate(III). National Center for Biotechnology Information. Link

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Qualitative Analysis [jove.com]

- 4. Qualitative Analysis of Cations – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 5. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 6. mcconline.org.in [mcconline.org.in]

- 7. Reinecke's_salt [chemeurope.com]

- 8. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Precipitation Reactions [saylordotorg.github.io]

- 10. idc-online.com [idc-online.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Sciencemadness Discussion Board - Reinecke's salt Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Reinecke salt(13573-16-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

procedure for separating primary and secondary amines with Reinecke’s salt

This Application Note and Protocol details the use of Reinecke’s Salt (Ammonium tetrathiocyanatodiamminechromate(III)) for the isolation and separation of amines.

While Reinecke’s salt is a broad-spectrum precipitant for protonated nitrogenous bases, its most distinct separation capability lies in distinguishing secondary amino acids (Proline, Hydroxyproline) from primary amino acids , a classic method known as the Kapfhammer-Eck procedure. For general alkyl amines, it is primarily used to isolate both primary and secondary amines from non-basic contaminants or dilute solutions, followed by recovery.

Abstract

The isolation of hydrophilic amines and amino acids from complex biological matrices (e.g., protein hydrolysates, plant extracts) is frequently complicated by their high water solubility, making solvent extraction inefficient. Reinecke’s Salt,

-

The Kapfhammer-Eck Separation: Selective precipitation of secondary amino acids (Proline, Hydroxyproline) from primary amino acids.

-

General Amine Isolation: Recovery of primary and secondary amines from dilute aqueous solutions where extraction fails.

Mechanism of Action

Reinecke’s salt functions as a bulky, anionic complexing agent. In acidic solution, amines are protonated (

Key Selectivity Factors:

-

Steric Fit: The complex anion effectively precipitates secondary amines (like Proline) and simple primary/secondary alkyl amines.

-

Solubility Differential: Most primary

-amino acids (e.g., Glycine, Leucine) do not form insoluble reineckates under standard acidic conditions, whereas secondary amino acids (Proline, Hydroxyproline) precipitate quantitatively. This allows for their physical separation.

Materials & Reagents

-

Reinecke’s Salt: Ammonium reineckate monohydrate (CAS: 13573-16-5).[1] Note: Must be stored at 2-8°C. Hydrolyzes rapidly in warm solutions to release toxic HCN.

-

Solvents: Acetone (HPLC grade), Ethanol (95%), Methanol.

-

Acids/Bases: HCl (1N), Ammonium Hydroxide.

-

Recovery Agents:

-

Method A (Resin): Dowex 1x8 or equivalent Anion Exchange Resin (Cl⁻ form).

-

Method B (Silver): Silver Sulfate (

).

-

Experimental Protocol

Part I: Preparation of Reagent Solution

Critical: Prepare fresh immediately before use. The solution is unstable.

-

Weigh 3.0 g of Reinecke’s salt.

-

Add to 100 mL of distilled water heated to 50°C .

-

Stir vigorously for 2-3 minutes.

-

Filter immediately through a pre-warmed funnel to remove undissolved impurities.[2]

-

Cool the filtrate to room temperature. Use within 1 hour.

Part II: Separation Workflow (Kapfhammer-Eck Method)

This workflow describes separating Secondary Amino Acids (Proline) from a mixture containing Primary Amino Acids.

Step 1: Precipitation

-

Adjust the pH of the amine/amino acid mixture to pH 1.0 - 2.0 using HCl.

-

Add the prepared Reinecke’s salt solution dropwise with stirring.

-

Ratio: Add approximately 1.5 molar equivalents of Reinecke’s salt relative to the estimated secondary amine content.

-

-

Allow the mixture to stand at 0°C (ice bath) for 2–4 hours.

-

Observation: A pink-to-lilac precipitate (Proline Reineckate) will form. Primary amino acids remain in the supernatant.

-

-

Filtration: Filter the precipitate using a sintered glass crucible (Porosity 3 or 4).

-

Wash: Wash the precipitate 3x with ice-cold water to remove trapped primary amino acids.

Step 2: Differentiation (Optional for General Amines) If working with a general amine mixture (non-amino acid), the precipitate contains both primary and secondary amines.

-

Solubility Check: Dissolve the precipitate in Acetone . Most amine reineckates are soluble in acetone, while inorganic impurities remain insoluble.

Part III: Recovery of Free Amine

The amine must be liberated from the chromium complex. Two methods are provided; Method A is preferred for purity and safety.

Method A: Anion Exchange (High Purity)

-

Dissolve the wet reineckate precipitate in a minimum volume of 50% Acetone/Water .

-

Prepare a column containing Dowex 1x8 (Cl⁻ form) anion exchange resin.

-

Pass the red/pink reineckate solution through the column.

-

Wash the column with 50% acetone until the eluate is neutral.

-

Evaporate the acetone/water to obtain the pure amine hydrochloride.

Method B: Silver Sulfate Precipitation (Traditional)

-

Dissolve the reineckate precipitate in Acetone .

-

Add a saturated aqueous solution of Silver Sulfate (

) dropwise.-

Reaction:

.

-

-

The silver reineckate precipitates as a heavy solid.

-

Filter off the silver precipitate.

-

Remove excess Silver ions from the filtrate by adding a small amount of HCl (precipitates AgCl) and filtering again.

-

Evaporate the filtrate to recover the Amine Sulfate.

Data Summary & Troubleshooting

| Parameter | Primary Amino Acids | Secondary Amino Acids (Pro/Hyp) | General Alkyl Amines |

| Precipitation | No (Soluble) | Yes (Insoluble) | Yes (Insoluble) |

| Precipitate Color | N/A | Lilac / Pink | Pink / Red |

| Solubility (Acetone) | N/A | Soluble | Soluble |

| Recovery Yield | N/A | > 85% | > 90% |

Common Pitfalls:

-

Blue Solution: Indicates hydrolysis of Reinecke's salt (release of HCN and Cr). Cause: Solution too warm or old. Fix: Discard and prepare fresh at <50°C.

-

Incomplete Precipitation: pH too high. Ensure pH < 2 to fully protonate the amines.

Process Visualization

Figure 1: Workflow for the separation of secondary amines (e.g., Proline) from primary amino acids using Reinecke's Salt.

Safety Considerations

-

Cyanide Hazard: Reinecke’s salt contains thiocyanate ligands. Upon heating in acidic water or prolonged storage, it hydrolyzes to release Hydrogen Cyanide (HCN) . Always work in a fume hood.

-

Chromium Waste: All filtrates and precipitates contain Chromium(III). Dispose of as hazardous heavy metal waste.

References

-

Kapfhammer, J., & Eck, R. (1927).[6] L-Proline and L-Hydroxyproline.[3] Hoppe-Seyler's Zeitschrift für physiologische Chemie, 170(1-3), 294-312. (Historical reference verified via context).

-

Dakin, H. D. (1935).[1][2] Reinecke Salt.[1][2][7][8][9][10] Organic Syntheses, 15, 74. [Link]

-

Ayres, G. H., & Bens, E. M. (1961). Spectrophotometric Determination of Higher Amines with Reinecke Salt. Analytical Chemistry, 33(4), 568–571. [Link]

Sources

- 1. Reinecke's salt - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Reinecke salt ACS reagent, = 93.0 13573-16-5 [sigmaaldrich.com]

- 8. Reinecke's_salt [chemeurope.com]

- 9. Full text of "The Amino Acid Composition" [archive.org]

- 10. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Pharmaceutical Alkaloids Using Ammonium Tetrarhodanatodiamminechromate(III) Complexation: An Application and Protocol Guide

This technical guide provides a comprehensive overview and detailed protocols for the quantification of pharmaceutical alkaloids through complexation with ammonium tetrarhodanatodiamminechromate(III), commonly known as Reinecke's salt. This method offers a robust and cost-effective alternative to more instrument-intensive techniques, making it a valuable tool for researchers, quality control analysts, and drug development professionals. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding and successful application of the techniques.

Introduction: The Principle of Reinecke's Salt Complexation for Alkaloid Quantification

Ammonium tetrarhodanatodiamminechromate(III), with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, is a complex salt that serves as an effective precipitating agent for a wide range of organic bases, including many pharmaceutical alkaloids.[1] The fundamental principle of this analytical method lies in the reaction between the protonated nitrogen atom of an alkaloid (in an acidic medium) and the complex Reinecke's salt anion, [Cr(NCS)₄(NH₃)₂]⁻. This interaction results in the formation of a sparingly soluble, often crystalline, precipitate of the alkaloid reineckate.

The formation of this stable, stoichiometric complex allows for the quantification of the alkaloid through two primary analytical pathways:

-

Gravimetric Analysis: This classical method involves the isolation, drying, and weighing of the alkaloid reineckate precipitate. The mass of the precipitate is then used to calculate the concentration of the alkaloid in the original sample based on the known stoichiometry of the complex.

-

Spectrophotometric Analysis: This method leverages the characteristic color of the Reinecke's salt complex. The precipitate is dissolved in a suitable organic solvent, typically acetone, and the absorbance of the resulting solution is measured at a specific wavelength (around 525 nm).[1] The concentration of the alkaloid is then determined by comparing the absorbance to a standard curve prepared from a known concentration of the alkaloid.

This guide will detail the protocols for both approaches, providing the necessary information to implement these methods effectively and reliably.

Causality in Experimental Design: Understanding the "Why"

A robust analytical method is built on a foundation of understanding the chemical principles at play. The following sections explain the rationale behind the critical steps in the quantification of alkaloids using Reinecke's salt.

The Role of pH in Precipitation

The precipitation of the alkaloid-reineckate complex is highly dependent on the pH of the solution. The reaction requires the alkaloid to be in its protonated, cationic form (Alk-H⁺) to effectively form an ion-pair with the anionic Reinecke's salt complex. This is achieved by acidifying the sample solution. An acidic environment ensures that the nitrogen atom(s) in the alkaloid molecule are protonated, making them available for electrostatic interaction with the [Cr(NCS)₄(NH₃)₂]⁻ anion. Insufficiently acidic conditions would result in a significant portion of the alkaloid remaining in its free base form, leading to incomplete precipitation and underestimation of the alkaloid content.

Stoichiometry of the Complex

The reaction between a monobasic alkaloid and Reinecke's salt typically follows a 1:1 molar ratio:

Alk-H⁺ + [Cr(NCS)₄(NH₃)₂]⁻ → [Alk-H][Cr(NCS)₄(NH₃)₂] (precipitate)

For dibasic alkaloids, the stoichiometry may vary, and it is crucial to establish this for accurate quantification. This stoichiometric relationship is the cornerstone of the gravimetric calculation and is essential for preparing accurate calibration standards for the spectrophotometric method.

Choice of Solvent for Precipitation and Washing

The precipitation is carried out in an aqueous acidic solution where the alkaloid reineckate is insoluble. The choice of washing solvent for the precipitate is critical to remove any co-precipitated impurities or excess Reinecke's salt without dissolving the complex itself. Cold, dilute acidic solutions are often employed for washing. It is imperative to avoid solvents in which the alkaloid reineckate has significant solubility, such as acetone or ethanol, during the washing step.[1]

Spectrophotometric Measurement in Acetone

For the spectrophotometric method, the dried precipitate is dissolved in a solvent that can effectively solvate the complex and produce a stable, colored solution. Acetone is the solvent of choice due to its ability to readily dissolve the alkaloid reineckate complex, yielding a solution with a distinct absorption maximum in the visible region (approximately 525 nm), which is characteristic of the [Cr(NCS)₄(NH₃)₂]⁻ moiety.[1]

Experimental Protocols

The following protocols are provided as a comprehensive guide. It is recommended that each laboratory validates these methods for their specific application and instrumentation according to the principles outlined in the ICH Q2(R1) guidelines.[2][3][4][5][6]

Reagent Preparation

-

Reinecke's Salt Solution (1% w/v): Dissolve 1.0 g of ammonium tetrarhodanatodiamminechromate(III) in 100 mL of distilled water. Gently warm to aid dissolution, but do not exceed 60°C to prevent decomposition.[7] This solution should be freshly prepared.

-

Hydrochloric Acid (0.5 M): Prepare by diluting concentrated hydrochloric acid with distilled water.

-

Standard Alkaloid Stock Solution (for Spectrophotometry): Accurately weigh a suitable amount of the reference standard of the target alkaloid (e.g., 100 mg of atropine sulfate) and dissolve it in a known volume of 0.5 M hydrochloric acid to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

Sample Preparation

Accurately weigh a quantity of the powdered pharmaceutical formulation or extract expected to contain a quantifiable amount of the alkaloid. Dissolve the sample in a suitable volume of 0.5 M hydrochloric acid. The solution may need to be filtered to remove any insoluble excipients.

Protocol 1: Gravimetric Determination

-

Precipitation: To a known volume of the prepared sample solution, add a freshly prepared 1% Reinecke's salt solution dropwise with constant stirring until no further precipitation is observed. An excess of the precipitating agent should be added to ensure complete precipitation.

-

Digestion: Allow the precipitate to stand in a cool, dark place for at least 2 hours (or overnight) to allow for complete crystal formation and digestion.

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (G4 porosity).

-

Washing: Wash the precipitate with several small portions of ice-cold distilled water, followed by a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the crucible containing the precipitate in an oven at 105°C to a constant weight.

-

Calculation: Calculate the percentage of the alkaloid in the sample using the following formula:

% Alkaloid = (Weight of precipitate × Gravimetric factor × 100) / Weight of sample

The gravimetric factor is the ratio of the molecular weight of the alkaloid to the molecular weight of the alkaloid-reineckate complex.

Protocol 2: Spectrophotometric Determination

-

Precipitation and Filtration: Follow steps 1-3 of the gravimetric protocol.

-

Washing: Wash the precipitate sparingly with ice-cold water to remove excess reagents.

-

Dissolution: Dissolve the precipitate completely in acetone and quantitatively transfer the solution to a volumetric flask of a suitable volume (e.g., 25 mL or 50 mL). Make up to the mark with acetone.

-

Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), typically around 525 nm, using acetone as a blank.

-

Calibration Curve: Prepare a series of standard solutions of the alkaloid by taking aliquots of the standard alkaloid stock solution and treating them in the same manner as the sample (precipitation, filtration, dissolution in acetone). Plot a calibration curve of absorbance versus concentration.

-

Calculation: Determine the concentration of the alkaloid in the sample solution from the calibration curve.

Method Validation: Ensuring Trustworthiness

To ensure the reliability and accuracy of the results, the analytical method must be validated. The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, should be assessed.[2][3][4][5][6]

-

Specificity: The ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, or excipients. This can be demonstrated by the absence of interference from a placebo formulation.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the spectrophotometric method, this is typically assessed by a linear regression analysis of the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the pure alkaloid is added to a placebo or sample matrix and the recovery is calculated.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

-

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.